molecular formula C25H29N5O2 B2678027 N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1359537-53-3

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide

Cat. No.: B2678027
CAS No.: 1359537-53-3
M. Wt: 431.54
InChI Key: PVEFUZXZTNNKOQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core linked to a pyridine-oxadiazole scaffold and a cyclohexyl carboxamide group. The 1,2,4-oxadiazole moiety is pharmacologically significant, as evidenced by its presence in clinically used drugs such as oxolamine (cough suppressant) and proxazole (gastrointestinal agent) .

Properties

IUPAC Name

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2/c31-24(27-20-10-5-2-6-11-20)19-13-16-30(17-14-19)23-21(12-7-15-26-23)25-28-22(29-32-25)18-8-3-1-4-9-18/h1,3-4,7-9,12,15,19-20H,2,5-6,10-11,13-14,16-17H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEFUZXZTNNKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the construction of the pyridine ring, and finally the formation of the piperidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often requires optimization of reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound is compared below with three analogs (Table 1):

Compound Name Molecular Weight Key Substituents logP Key Features
N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide (Target) ~445.56* Cyclohexyl carboxamide, phenyl-oxadiazole ~4.8† High lipophilicity; cyclohexyl enhances metabolic stability .
N-pentyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide (M136-0257) 419.53 Pentyl carboxamide, phenyl-oxadiazole 4.87 Linear alkyl chain reduces steric hindrance compared to cyclohexyl .
N-cyclohexyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide 445.56 Cyclohexyl carboxamide, 4-methylphenyl N/A Methyl group may enhance hydrophobic binding interactions .
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide 365.40 Methyl-oxadiazole, pyrazine-carboxamide N/A Lower molecular weight; pyrazine alters hydrogen bonding potential .

*Molecular weight estimated from STL142013 (a related compound) .
†logP inferred from M136-0257’s data .

Key Observations:

The 4-methylphenyl analog (STL142013) may exhibit higher target affinity due to methyl-induced hydrophobic interactions, though this requires experimental validation .

Metabolic Stability :

  • Cyclohexyl groups are less prone to oxidative metabolism than linear alkyl chains (e.g., pentyl), suggesting improved pharmacokinetics in the target compound .

Safety Profiles :

  • The methyl-oxadiazole analog (from ) is associated with skin/eye irritation and respiratory toxicity, highlighting the need for caution in handling oxadiazole derivatives .

Therapeutic Implications

While bioactivity data for the target compound are unavailable, structural analogs provide insights:

  • Oxadiazole Moieties : The 1,2,4-oxadiazole ring is critical for binding to biological targets (e.g., enzymes, receptors) due to its electron-deficient nature and hydrogen-bonding capability .

Biological Activity

N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C21H21N3O2
  • Molecular Weight : 347.42 g/mol
  • InChIKey : KTDZTXNJBOCLLG-UHFFFAOYSA-N
  • Anticancer Activity : The compound's oxadiazole moiety is known for its anticancer properties. Studies have shown that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-cyclohexyl-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine have demonstrated IC50 values in the micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels, which are crucial for cell cycle regulation and apoptosis . Flow cytometry analyses have indicated that these compounds can arrest the cell cycle at the G1 phase, leading to increased apoptosis in cancer cells .

Biological Activity Data

Activity Type Cell Line IC50 (μM) Comments
AntiproliferativeMCF-70.65High activity against breast cancer cells
AntiproliferativeHCT1162.41Moderate activity against colon cancer
Apoptosis InductionMCF-7-Increased caspase 3/7 activity observed

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives based on the oxadiazole framework and evaluated their biological activities. The most potent derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like Tamoxifen, indicating their potential as novel anticancer agents .
  • Comparative Analysis : In a comparative study involving multiple compounds with similar structures, N-cyclohexyl derivatives showed superior selectivity towards cancer cells over non-cancerous cells, suggesting a favorable therapeutic index .
  • Molecular Docking Studies : Molecular docking simulations have revealed strong interactions between the oxadiazole derivatives and target proteins involved in cancer progression. These studies suggest that structural modifications could enhance binding affinity and biological activity .

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